1,1'-(Ethane-1,1-diyl)bis(2-ethylbenzene)
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Overview
Description
1,1’-(Ethane-1,1-diyl)bis(2-ethylbenzene) is an organic compound with the molecular formula C16H18. It is also known by other names such as Bibenzyl, 4,4’-dimethyl-; α,β-Di-p-tolylethane; p,p’-Dimethylbibenzyl; and sym-Di-p-tolylethane . This compound is characterized by its two ethylbenzene groups connected by an ethane bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Ethane-1,1-diyl)bis(2-ethylbenzene) typically involves the reaction of ethylbenzene with a suitable reagent to form the desired product. One common method involves the use of Friedel-Crafts alkylation, where ethylbenzene is reacted with ethylene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of 1,1’-(Ethane-1,1-diyl)bis(2-ethylbenzene) may involve large-scale reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified using techniques such as distillation and recrystallization to obtain a high-purity compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
1,1’-(Ethane-1,1-diyl)bis(2-ethylbenzene) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
1,1’-(Ethane-1,1-diyl)bis(2-ethylbenzene) has various applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1,1’-(Ethane-1,1-diyl)bis(2-ethylbenzene) involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
1,2-Di-p-tolylethane: Similar structure with two p-tolyl groups connected by an ethane bridge.
4,4’-Dimethylbibenzyl: Another name for 1,1’-(Ethane-1,1-diyl)bis(2-ethylbenzene).
1,2-Bis(p-methylphenyl)ethane: Similar structure with two p-methylphenyl groups connected by an ethane bridge.
Uniqueness
1,1’-(Ethane-1,1-diyl)bis(2-ethylbenzene) is unique due to its specific arrangement of ethylbenzene groups and its ability to undergo various chemical reactions.
Properties
CAS No. |
63566-68-7 |
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Molecular Formula |
C18H22 |
Molecular Weight |
238.4 g/mol |
IUPAC Name |
1-ethyl-2-[1-(2-ethylphenyl)ethyl]benzene |
InChI |
InChI=1S/C18H22/c1-4-15-10-6-8-12-17(15)14(3)18-13-9-7-11-16(18)5-2/h6-14H,4-5H2,1-3H3 |
InChI Key |
WPDZUPSUBMQBRO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1C(C)C2=CC=CC=C2CC |
Origin of Product |
United States |
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